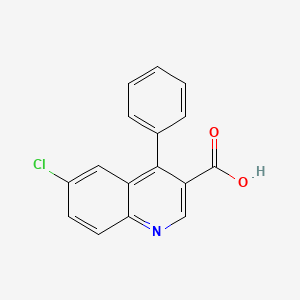
6-chloro-4-phenylquinoline-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-4-phenylquinoline-3-carboxylic acid: is a heterocyclic aromatic compound with significant importance in various fields of chemistry and pharmacology This compound is characterized by the presence of a quinoline ring system substituted with a carboxylic acid group at the 3-position, a chlorine atom at the 6-position, and a phenyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-4-phenylquinoline-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate aniline derivatives with carboxylic acid chlorides under acidic conditions. For instance, the reaction of 3-aminoquinolines with α-substituted carboxylic acid chlorides can yield the desired quinoline derivatives .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to enhance reaction efficiency and scalability. These methods often utilize catalysts and specific reaction conditions to achieve the desired product with minimal by-products .
Chemical Reactions Analysis
Types of Reactions: 6-chloro-4-phenylquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides under specific conditions.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are common.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are frequently used in substitution reactions.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents .
Scientific Research Applications
Chemistry: In chemistry, 6-chloro-4-phenylquinoline-3-carboxylic acid is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials .
Biology and Medicine: This compound has shown potential in medicinal chemistry as a scaffold for drug development. It exhibits various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Researchers are investigating its use in designing new therapeutic agents targeting specific biological pathways .
Industry: In the industrial sector, this compound is utilized in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 6-chloro-4-phenylquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied. In medicinal chemistry, it may act by binding to DNA or proteins, thereby affecting cellular functions .
Comparison with Similar Compounds
Quinoline-4-carboxylic acid derivatives: These compounds share a similar quinoline core structure but differ in the substituents attached to the ring.
2-Hydroxyquinoline-4-carboxylic acid: This compound has a hydroxyl group at the 2-position, which can significantly alter its chemical and biological properties.
Uniqueness: 6-chloro-4-phenylquinoline-3-carboxylic acid is unique due to the specific combination of substituents on the quinoline ring. The presence of the chlorine atom and the phenyl group imparts distinct reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
128831-20-9 |
|---|---|
Molecular Formula |
C16H10ClNO2 |
Molecular Weight |
283.71 g/mol |
IUPAC Name |
6-chloro-4-phenylquinoline-3-carboxylic acid |
InChI |
InChI=1S/C16H10ClNO2/c17-11-6-7-14-12(8-11)15(10-4-2-1-3-5-10)13(9-18-14)16(19)20/h1-9H,(H,19,20) |
InChI Key |
YRGBWBCRNZJZTK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=C(C=CC3=NC=C2C(=O)O)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














